molecular formula C25H28N4O3S B5517017 N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide

N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide

Cat. No. B5517017
M. Wt: 464.6 g/mol
InChI Key: IKAHLSLUQYJMRK-NLRVBDNBSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex molecular structures and potential biological activities. While direct studies on this specific compound are not available, insights can be gleaned from related research focusing on the synthesis and characterization of similar pyrrol and benzohydrazide derivatives.

Synthesis Analysis

Synthesis of related compounds typically involves condensation reactions, with specific examples including the creation of pyrazole and pyridine derivatives through reactions with benzohydrazides or equivalent precursors in refluxing ethanol or other solvents. These processes are characterized by their stepwise methodologies, often requiring precise conditions for successful compound formation (Asegbeloyin et al., 2014; Babu et al., 2014).

Molecular Structure Analysis

Molecular structure characterization is often achieved using NMR spectroscopy and single-crystal X-ray diffraction studies, revealing details about the molecular conformation, intermolecular hydrogen bonding, and the overall three-dimensional arrangement of atoms within the crystal lattice. These techniques are crucial for confirming the identity and purity of synthesized compounds (Kapples & Effland, 1993).

Chemical Reactions and Properties

Chemical properties of related compounds often include their reactivity with various metal ions to form complexes, which can significantly alter their biological activities. Investigations into these complexes include analyses of their elemental composition, molar conductance, magnetic measurements, and infrared and electronic spectral studies (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are essential for understanding the compound's stability and suitability for further applications. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly employed for this purpose.

Chemical Properties Analysis

Chemical properties involve the compound’s reactivity, stability under various conditions, and interactions with biological targets. These characteristics are often explored through computational studies, including molecular docking and DFT calculations, to predict the compound's behavior in biological systems (Mahnashi et al., 2023).

Mechanism of Action

The compound exhibits action against DHFR and enoyl ACP reductase enzymes . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

properties

IUPAC Name

N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-19-17-22(20(2)29(19)23-9-5-3-6-10-23)18-26-27-25(30)21-11-13-24(14-12-21)33(31,32)28-15-7-4-8-16-28/h3,5-6,9-14,17-18H,4,7-8,15-16H2,1-2H3,(H,27,30)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAHLSLUQYJMRK-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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